Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)-
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Overview
Description
Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)-: is an organic compound with the molecular formula C11H12N2O3 It is characterized by the presence of a benzonitrile group substituted with a nitro group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- typically involves the nitration of benzonitrile followed by the introduction of the pyrrolidinyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the pyrrolidinyl group can be achieved through nucleophilic substitution reactions using pyrrolidine as the nucleophile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Pyrrolidine, other nucleophiles, suitable solvents like ethanol or methanol.
Major Products Formed:
Reduction: 4-amino-3-(1-pyrrolidinyl)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group may enhance the compound’s ability to penetrate biological membranes and interact with target proteins .
Comparison with Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but lacks the nitro group.
3-Nitrobenzonitrile: Similar structure but lacks the pyrrolidinyl group.
Uniqueness: Benzonitrile, 4-nitro-3-(1-pyrrolidinyl)- is unique due to the presence of both the nitro and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-nitro-3-pyrrolidin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H11N3O2/c12-8-9-3-4-10(14(15)16)11(7-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI Key |
INPRLGLFDBVBMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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